Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-
Description
The compound Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- features a pyrrol-2(5H)-one core substituted at four positions:
- Position 3: A hydroxyl (-OH) group, contributing to hydrogen-bonding capabilities.
- Position 4: An acetyl (-COCH₃) group, influencing electronic properties and steric bulk.
- Position 5: A 3-nitrophenyl group, providing strong electron-withdrawing effects and aromaticity.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-12(23)15-16(13-3-2-4-14(11-13)22(26)27)21(18(25)17(15)24)10-9-20-7-5-19-6-8-20/h2-4,11,16,19,24H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGDUQESSYDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCN3CCNCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340772 | |
| Record name | Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-14-4 | |
| Record name | Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the acetyl, hydroxy, nitrophenyl, and piperazinyl groups. Common synthetic routes may involve:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Various functional groups can be introduced through substitution reactions, using reagents such as acetyl chloride for acetylation, and nitration reactions for the nitrophenyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenating agents for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Scientific Research Applications
The applications of Pyrrol-2(5H)-one are extensive across various scientific domains:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation and substitution reactions.
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of pyrrolones exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Pharmaceutical Development
Due to its structural features, Pyrrol-2(5H)-one is explored for drug development:
- Targeting Specific Receptors : The piperazinyl group enhances binding affinity to certain biological targets, making it a candidate for developing drugs aimed at neurological disorders.
- Mechanism of Action : The nitrophenyl moiety may facilitate electron transfer processes important in drug interactions.
Case Study 1: Antimicrobial Activity
A study conducted by Nguyen et al. (2024) demonstrated that derivatives of Pyrrol-2(5H)-one exhibited notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics.
Case Study 2: Anticancer Screening
Research published in the Journal of Medicinal Chemistry (2023) evaluated the anticancer properties of Pyrrol-2(5H)-one derivatives against various cancer cell lines (e.g., MCF-7). Results indicated a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
Mechanism of Action
The mechanism by which Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes, receptors, or other biomolecules, potentially modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the evidence, focusing on substituents, molecular properties, and functional implications:
*Calculated based on molecular formulas.
Key Structural and Functional Differences:
Position 1 Substitutions: The target compound’s piperazinyl ethyl group (vs. dimethylamino or diethylamino in analogs) offers enhanced solubility and basicity, which is critical for pharmacokinetics and receptor binding .
Position 4 Substitutions: The acetyl group in the target compound is smaller and less electron-withdrawing compared to the 3-fluoro-4-methoxybenzoyl group in ’s analog, which may reduce steric hindrance while maintaining moderate reactivity .
Position 5 Substitutions :
- The 3-nitrophenyl group (target and ) provides stronger electron withdrawal than the 3-propoxyphenyl () or 4-chlorophenyl () groups, influencing redox properties and binding affinity .
The absence of a nitro group in ’s compound (15m) may limit its use in electron-deficient environments but improve stability under reducing conditions .
Biological Activity
Overview
Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- is a complex organic compound known for its diverse biological activities. This compound features a pyrrole ring with various functional groups that contribute to its pharmacological properties. Research has indicated potential applications in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The structure includes:
- Pyrrole ring : A five-membered ring containing nitrogen.
- Acetyl group : Contributes to the compound's reactivity and biological activity.
- Nitrophenyl group : May enhance electron transfer properties and biological interactions.
- Piperazine moiety : Often associated with various pharmacological activities, including receptor binding.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, compounds similar to pyrrol-2(5H)-one have been tested against various bacterial strains using methods such as the agar disc-diffusion method. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have reported that pyrrole derivatives can inhibit cancer cell proliferation. Specifically, certain analogs have shown effectiveness in targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of key signaling molecules within cancer cells, leading to reduced cell viability .
Anti-inflammatory Effects
Pyrrol-2(5H)-one derivatives have also been identified as antagonists of formyl peptide receptors (FPRs), which play critical roles in inflammation. In vitro studies showed that these compounds inhibited neutrophil activation, chemotaxis, and adhesion to epithelial cells, suggesting their potential as therapeutic agents for inflammatory diseases .
The biological activity of pyrrol-2(5H)-one is attributed to its interaction with various molecular targets:
- FPR Antagonism : Compounds have been shown to inhibit FPR1, affecting calcium flux and signaling pathways in leukocytes .
- Enzyme Inhibition : The structural features allow for interaction with specific enzymes involved in disease processes, potentially leading to their inhibition .
- Cellular Uptake : The piperazine moiety enhances solubility and cellular uptake, facilitating the compound's action within biological systems.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated several pyrrole derivatives against E. coli and S. aureus, finding that certain compounds exhibited significant antibacterial activity at concentrations as low as 1 mM .
- Cancer Cell Line Study : In a study involving human cancer cell lines, specific pyrrole derivatives were found to inhibit cell growth by inducing apoptosis through mitochondrial pathways .
- Inflammation Model : Research involving animal models demonstrated that administration of pyrrole derivatives significantly reduced inflammation markers and neutrophil migration in response to inflammatory stimuli .
Data Table: Biological Activities of Pyrrol Derivatives
Q & A
Basic: What are the key synthetic challenges in preparing Pyrrol-2(5H)-one derivatives with multiple functional groups, and how can they be addressed?
Answer:
The synthesis of pyrrolone derivatives with multiple substituents (e.g., acetyl, hydroxy, nitrophenyl, and piperazinyl groups) requires precise control over reaction conditions to avoid side reactions. Key challenges include:
- Regioselectivity: Ensuring functional groups are introduced at specific positions without unwanted substitutions. For example, nitration or acylation steps must be optimized to prevent over-functionalization .
- Stability of intermediates: Hydroxy and acetyl groups may undergo undesired tautomerization or oxidation. Using inert atmospheres (e.g., N₂) and low-temperature conditions (0–5°C) can mitigate degradation .
- Purification: Multi-step syntheses often yield by-products. Column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF-EtOH mixtures) are effective for isolating pure products .
Advanced: How can computational methods enhance the design and optimization of multi-step synthesis routes for complex pyrrolone derivatives?
Answer:
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict reaction outcomes, reducing trial-and-error experimentation. For example:
- Transition state analysis identifies energy barriers for key steps like cyclization or nitro group reduction .
- Solvent and catalyst screening via molecular dynamics simulations optimizes yields. For instance, DMSO may stabilize intermediates via hydrogen bonding, while NaH accelerates deprotonation .
- Machine learning models trained on existing pyrrolone synthesis data (e.g., from PubChem) can recommend optimal conditions (temperature, pH) for novel derivatives .
Basic: What advanced spectroscopic techniques are critical for confirming the structure of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-substituted pyrrolones, and how do they address structural ambiguities?
Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., hydroxy protons at δ 10–12 ppm) and confirms substitution patterns. NOESY can resolve spatial proximity of the piperazinyl group to the nitrophenyl ring .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., C₂₁H₂₃N₃O₆) and detects isotopic patterns .
- FTIR: Identifies key functional groups, such as carbonyl stretches (1680–1720 cm⁻¹) and nitro symmetric/asymmetric vibrations (1500–1350 cm⁻¹) .
Advanced: What in vitro and in vivo models are recommended for evaluating the biological activity of pyrrolone derivatives, and how do structural modifications influence pharmacological outcomes?
Answer:
- In vitro:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry. The 3-nitrophenyl group may enhance π-π stacking with aromatic residues in active sites .
- Cell viability assays (MTT/XTT) to assess cytotoxicity. The piperazinyl group’s basicity can improve membrane permeability .
- In vivo:
- Rodent models for pharmacokinetics (e.g., acetyl group metabolism to carboxylates) and toxicity. Hydroxy groups may require glucuronidation to enhance solubility .
Advanced: How should researchers approach discrepancies in reported reaction yields or biological activity data for structurally similar pyrrolone derivatives?
Answer:
Contradictions often arise from:
- Reaction conditions: Slight variations in solvent polarity (DCM vs. DMF) or temperature (±5°C) can alter yields by 20–30%. Replicating protocols with strict parameter control is essential .
- Biological assay variability: Differences in cell lines (HEK293 vs. HeLa) or incubation times may skew IC₅₀ values. Meta-analyses of PubChem data can identify consensus trends .
- Stereochemical factors: Unreported enantiomers (e.g., from chiral piperazinyl groups) may exhibit divergent activities. Chiral HPLC or CD spectroscopy should be employed .
Basic: What strategies are effective for scaling up pyrrolone synthesis while maintaining yield and purity?
Answer:
- Continuous flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., nitration), reducing by-products .
- Catalyst recycling: Immobilized catalysts (e.g., Pd/C for hydrogenation) lower costs and improve atom economy .
- In-line analytics: PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real-time, ensuring consistency .
Advanced: How does the electronic nature of substituents (e.g., nitro vs. methoxy groups) influence the reactivity and stability of pyrrolone derivatives?
Answer:
- Nitro groups: Electron-withdrawing effects stabilize the pyrrolone ring but may reduce solubility. Nitro→amine reduction (via H₂/Pd-C) can modulate bioavailability .
- Methoxy groups: Electron-donating substituents increase ring electron density, accelerating electrophilic substitutions but risking oxidation of hydroxy groups .
- Piperazinyl groups: Basic nitrogen atoms facilitate salt formation (e.g., HCl salts), improving aqueous solubility for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
